(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound features a pyrrolidine ring, a benzyl group, and an ethyl-propionamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethyl-Propionamide Moiety: The ethyl-propionamide moiety can be attached through an amide coupling reaction using ethyl propionyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyrrolidine and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
- (S)-2-Amino-N-(1-phenyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
- (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide is unique due to its specific chiral configuration and the presence of both benzyl and ethyl-propionamide groups
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSMOBBLNWFMH-LBAUFKAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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